"tert-Butyl ethyl(2-oxoethyl)carbamate" properties and characteristics
"tert-Butyl ethyl(2-oxoethyl)carbamate" properties and characteristics
An In-Depth Technical Guide to tert-Butyl ethyl(2-oxoethyl)carbamate
Abstract
tert-Butyl ethyl(2-oxoethyl)carbamate, also known as N-Boc-2-(ethylamino)acetaldehyde, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Featuring a reactive aldehyde moiety and a nitrogen atom protected by the robust tert-butoxycarbonyl (Boc) group, this molecule serves as a versatile and valuable building block for the construction of complex nitrogen-containing architectures. Its primary utility lies in its application in reductive amination reactions, providing a straightforward and efficient pathway to secondary and tertiary amines, which are core structures in a vast array of pharmaceuticals and biologically active molecules. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and key applications, along with proven experimental protocols and safety considerations for its handling and use in a laboratory setting.
Introduction and Significance
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is paramount. Amine functionalities are ubiquitous in pharmaceuticals, playing critical roles in molecular recognition, solubility, and overall pharmacological activity. tert-Butyl ethyl(2-oxoethyl)carbamate (CAS No. 315718-06-0) has emerged as a key synthetic intermediate precisely because it facilitates the controlled introduction of a protected ethylamine fragment.[1]
The molecule's structure is deceptively simple: an acetaldehyde backbone where the C2 position is substituted with an ethylamino group. The nitrogen of this group is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[2] This Boc group imparts stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions.[3] This strategic protection allows the aldehyde functional group to undergo selective transformations, most notably the formation of new carbon-nitrogen bonds, without interference from the secondary amine.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its successful application. The key identifiers and computed properties for tert-Butyl ethyl(2-oxoethyl)carbamate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate | [1] |
| Synonyms | N-Boc-2-(ethylamino)acetaldehyde, N-Boc-(ethylamino)acetaldehyde | [1] |
| CAS Number | 315718-06-0 | [1][4] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Canonical SMILES | CCN(CC=O)C(=O)OC(C)(C)C | [1] |
| InChIKey | FUPPSSYQZOOVBZ-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis Methodology
The most common and direct route for the preparation of tert-Butyl ethyl(2-oxoethyl)carbamate involves the mild oxidation of its corresponding alcohol precursor, tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS No. 152192-95-5).[5] This transformation is a cornerstone reaction in organic synthesis, and several reagents can be employed. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often favored for their high efficiency and selectivity in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
The overall synthetic workflow can be visualized as a two-step process starting from N-ethylethanolamine.
Caption: Synthesis workflow for tert-Butyl ethyl(2-oxoethyl)carbamate.
Experimental Protocol: Synthesis via Dess-Martin Oxidation
This protocol describes a representative lab-scale synthesis from the alcohol precursor.
-
Reaction Setup: To a solution of tert-butyl ethyl(2-hydroxyethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Addition of Oxidant: Cool the stirred suspension to 0 °C using an ice bath. Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃ (1:1 ratio). Stir vigorously for 30 minutes until the organic layer becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde is often used directly in the next step or can be purified further by flash column chromatography on silica gel.
Chemical Reactivity and Core Application: Reductive Amination
The synthetic power of tert-butyl ethyl(2-oxoethyl)carbamate stems from the reactivity of its aldehyde functional group. The primary application is in reductive amination , a robust and widely used method for forming C-N bonds.[6] This reaction involves the initial formation of an iminium ion intermediate by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield the final amine product.[7]
The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly effective reagent for this purpose.[8] It is milder than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and is selective for the reduction of iminium ions in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.
Caption: General workflow for reductive amination.
Experimental Protocol: General Reductive Amination
This protocol provides a general procedure for coupling the title compound with a primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl ethyl(2-oxoethyl)carbamate (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate. A mild acid catalyst, such as acetic acid (a few drops), can be added to accelerate this step.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by flash column chromatography.
Spectroscopic Characterization
Confirmation of the structure and purity of tert-butyl ethyl(2-oxoethyl)carbamate is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is highly characteristic. Key expected signals include: a singlet for the nine protons of the tert-butyl (Boc) group at approximately 1.4-1.5 ppm; multiplets for the ethyl group protons (a quartet around 3.4 ppm and a triplet around 1.1 ppm); a singlet or doublet for the methylene protons adjacent to the aldehyde at approximately 4.1 ppm; and a highly deshielded signal for the aldehydic proton, typically appearing as a singlet or triplet between 9.5 and 9.7 ppm.[9][10]
-
¹³C NMR: The carbon spectrum will show a characteristic peak for the carbonyl of the carbamate group around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the aldehydic carbon downfield around 200 ppm.[9][11]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbamate carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and another strong band for the aldehyde carbonyl stretch around 1720-1740 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[10][11]
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when handling tert-butyl ethyl(2-oxoethyl)carbamate. While specific toxicity data for this compound is limited, data from structurally related aldehydes and carbamates indicate potential hazards.
-
Hazard Identification: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[12][13]
Conclusion
tert-Butyl ethyl(2-oxoethyl)carbamate is a highly functionalized and synthetically useful building block. Its combination of a reactive aldehyde and a stable, yet readily cleavable, Boc-protected amine makes it an ideal reagent for constructing complex amine-containing molecules via reductive amination. The straightforward synthetic access and predictable reactivity of this compound ensure its continued importance for researchers and scientists in the fields of organic synthesis and drug development.
References
-
PubChem. tert-Butyl ethyl(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]
-
DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]
-
PubChem. tert-Butyl ethyl(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
-
ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Wikipedia. Carbamate. [Link]
-
CAS Common Chemistry. Butanoic acid, 3-methyl-, ammonium salt (1:1). [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Google Patents.
-
SciSpace. A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. [Link]
-
AbacipharmTech. tert-Butyl ethyl(2-oxoethyl)carbamate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
Sources
- 1. tert-Butyl ethyl(2-oxoethyl)carbamate | C9H17NO3 | CID 18354425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyl ethyl(2-oxoethyl)carbamate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. tert-Butyl ethyl(2-hydroxyethyl)carbamate | C9H19NO3 | CID 14925142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
